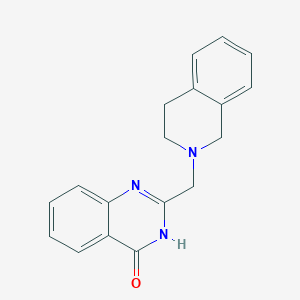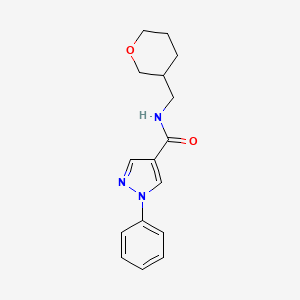![molecular formula C26H20N2O6 B5966568 1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B5966568.png)
1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione), commonly known as PPD, is a synthetic compound that has gained significant attention in scientific research. PPD is a heterocyclic compound that contains two pyrrolidinedione rings connected by a phenylenebis(oxy) linker. This compound has been widely studied for its potential applications in various fields, including chemistry, biology, and material science.
Mécanisme D'action
The mechanism of action of PPD is not fully understood. However, it has been suggested that PPD may exert its biological effects through the inhibition of certain enzymes and proteins. PPD has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. PPD has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
PPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPD exhibits antioxidant, anti-inflammatory, and anticancer activities. PPD has also been shown to reduce the production of reactive oxygen species and to protect cells against oxidative stress. In vivo studies have demonstrated that PPD can improve cognitive function and reduce the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PPD in lab experiments include its high purity, low toxicity, and ease of synthesis. PPD is also a versatile compound that can be modified to obtain derivatives with different properties. However, the limitations of using PPD in lab experiments include its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the research on PPD. One direction is to further investigate the mechanism of action of PPD and to identify its molecular targets. Another direction is to develop more efficient synthesis methods for PPD and its derivatives. Additionally, the potential therapeutic applications of PPD in various diseases should be further explored. Finally, the development of PPD-based materials with improved properties is an exciting area of research.
Méthodes De Synthèse
PPD can be synthesized through a multi-step process that involves the reaction of 4,4'-diaminodiphenyl ether with phthalic anhydride and maleic anhydride. The resulting product is then treated with sodium hydroxide to form PPD. This synthesis method has been optimized to obtain high yields of PPD with high purity.
Applications De Recherche Scientifique
PPD has been extensively studied for its potential applications in various scientific fields. In chemistry, PPD has been used as a building block for the synthesis of various organic compounds. In material science, PPD has been used as a precursor for the preparation of polyimides and other high-performance materials. In biology, PPD has been studied for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[4-[3-[4-(2,5-dioxopyrrolidin-1-yl)phenoxy]phenoxy]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYVZVTQLCQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B5966491.png)
![ethyl 3-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)heptanoate](/img/structure/B5966497.png)
![1-(4-{4-[3-(4-hydroxyphenyl)-1-methylpropyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5966504.png)
![ethyl 5-(4-methylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5966511.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5966515.png)

![N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966547.png)

![5-(dimethylamino)-2-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B5966554.png)

![3-ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5966567.png)
![1-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B5966577.png)

![1-(4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5966607.png)